molecular formula C19H28N4O2 B2477330 4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 2097867-74-6

4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No. B2477330
CAS RN: 2097867-74-6
M. Wt: 344.459
InChI Key: PKHDWVOCEUSQTF-UHFFFAOYSA-N
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Description

The compound “4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including a pyrrolidin-2-one ring, a piperazine ring, and a pyridin-2-yl group . These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one and piperazine rings, as well as the pyridin-2-yl group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the functional groups. For example, the pyrrolidin-2-one ring might undergo reactions at the carbonyl group, while the piperazine ring might react at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the presence of the functional groups and the overall molecular structure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a scaffold for novel drug candidates due to its unique structure. Researchers can modify its functional groups to design molecules with specific pharmacological activities. For instance, the pyrrolidin-2-one moiety could serve as a starting point for developing kinase inhibitors or other bioactive compounds .

Kinase Inhibition

The pyrrolidin-2-one core in this compound may play a crucial role in inhibiting kinases. Further studies are needed to explore its selectivity and potency against specific kinases. Notably, it has shown nanomolar activity against CK1γ and CK1ε, suggesting its potential as a kinase inhibitor .

Antibacterial Activity

In vitro screening revealed that this compound and related derivatives exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains. Investigating the structure-activity relationship could lead to more effective antibacterial agents .

Catalysis and Organic Synthesis

The tert-butyl substituents enhance the steric hindrance around the pyrrolidin-2-one ring, making it an interesting ligand for transition metal catalysis. Researchers have explored its use in Ni-catalyzed reductive dimerization reactions and methylation of unactivated alkyl halides and acid chlorides .

Crystallography

The crystal structure of this compound has been determined, providing valuable insights into its conformation and intermolecular interactions. Researchers can use this information to guide further studies and optimize its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds with similar structures have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and the conditions under which it is handled and used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities . This could include studies to optimize the synthesis process, detailed structural analysis, and screening for biological activity against various targets .

properties

IUPAC Name

4-tert-butyl-3-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-10-8-22(9-11-23)13-14-6-4-5-7-20-14/h4-7,15-16H,8-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHDWVOCEUSQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

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